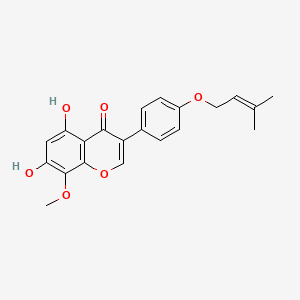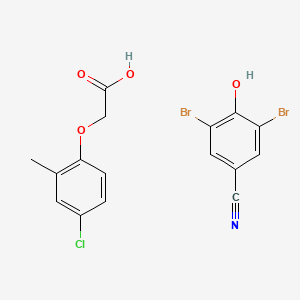
Aurmillone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurmillone can be synthesized through various organic synthesis methods. One common approach involves the isolation of the compound from the seeds of Millettia auriculata using solvent extraction techniques . The isolated compound is then purified through crystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The seeds of Millettia auriculata are processed to extract the isoflavonoid compounds, which are then subjected to purification processes to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Aurmillone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve halogenating agents and other electrophiles.
Major Products Formed:
Scientific Research Applications
Aurmillone has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in organic synthesis studies to explore reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of aurmillone involves its interaction with various molecular targets and pathways. In biological systems, this compound exerts its effects by disrupting cellular processes in insects and pests, leading to their death. The compound’s anticancer activity is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Aurmillone is unique among isoflavonoids due to its specific chemical structure and biological activities. Similar compounds include:
Millettinol: Another isoflavonoid isolated from Millettia leucantha with anticancer activity.
Medicarpin: Known for its antifungal properties.
Physcion: Exhibits laxative and antimicrobial activities.
This compound stands out due to its combined insecticidal, pesticidal, and potential anticancer properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-methoxy-3-[4-(3-methylbut-2-enoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-12(2)8-9-26-14-6-4-13(5-7-14)15-11-27-21-18(19(15)24)16(22)10-17(23)20(21)25-3/h4-8,10-11,22-23H,9H2,1-3H3 |
InChI Key |
TVYVWMVAJHMVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3OC)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[3-[[4-[2-amino-3-[[1-[2-(2-iminoethylamino)acetyl]oxy-4-methyl-1-oxopent-3-en-2-yl]amino]-3-oxopropyl]phenyl]diazenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B12299212.png)
![7-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]heptanoic acid](/img/structure/B12299219.png)

![5,7-Dihydroxy-6-methoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12299240.png)
![3,4,5,6,7,12b-hexahydro-1H-benzofurano[3,2-h]quinolizin-2-one](/img/structure/B12299247.png)
![5-[(4-hydroxyphenyl)methyl]-4-(4-methoxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-5H-furan-2-one](/img/structure/B12299251.png)
![2-([11'-Biphenyl]-4-yl)propan-1-ol](/img/structure/B12299255.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B12299262.png)
![(2,6-diethynyl-5a-methyl-2-propanoyloxy-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl) propanoate](/img/structure/B12299265.png)

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
